molecular formula C11H17NO4 B595190 Boc-D-homopropargylglycine CAS No. 1217464-82-8

Boc-D-homopropargylglycine

Cat. No. B595190
CAS RN: 1217464-82-8
M. Wt: 227.26
InChI Key: DPHIBCOGEUVKGB-MRVPVSSYSA-N
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Description

Boc-D-homopropargylglycine is a product used for proteomics research . Its molecular formula is C11H17NO4 .


Synthesis Analysis

An efficient multigram synthesis of alkynyl amino acid Fmoc-l-homopropargylglycine-OH is described . A double Boc protection is optimized for high material throughput, and the key Seyferth–Gilbert homologation is optimized to avoid racemization . Eighteen grams of the enantiopure (>98% ee) noncanonical amino acid was readily generated for use in solid phase synthesis to make peptides that can be functionalized by copper-assisted alkyne–azide cycloaddition .


Molecular Structure Analysis

The molecular weight of Boc-D-homopropargylglycine is 227.26 . The IUPAC name is (3R)-3-[(tert-butoxycarbonyl)amino]-5-hexynoic acid .


Chemical Reactions Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .


Physical And Chemical Properties Analysis

Boc-D-homopropargylglycine is a white powder . It has a melting point of 87 - 93°C . It should be stored at 0 - 8°C .

Scientific Research Applications

Peptide Synthesis

®-2-(Boc-amino)-5-hexynoic acid: is widely used in peptide synthesis. By protecting the amine group of one amino acid and the carboxylic acid group of another, specific amide bonds can be formed . This process is crucial for creating peptides with precise sequences, which are essential for studying protein structure and function.

Drug Design

The compound serves as an important intermediate in asymmetric synthetic reactions. Its unique structure allows for the design of β-amino acid derivatives, which are significant in current drug design . These derivatives can lead to the development of new pharmaceuticals with improved efficacy and safety profiles.

Antibacterial Agents

Boc-D-homopropargylglycine: is utilized in the preparation of esters of 6-aminohexanoic acid, which act as antibacterial agents . These compounds can inhibit various enzymes like chymotrypsin and plasmin, which are involved in bacterial survival and proliferation.

Enzyme Inhibition

The compound is reported to inhibit several enzymes such as Factor VIIa and lysine carboxy peptidase . This application is particularly relevant in the development of treatments for conditions where enzyme activity needs to be controlled or modulated.

Proteomics Research

In proteomics, ®-2-(Boc-amino)-5-hexynoic acid can be used to study amino acid modifications and their effects on protein activity, structure, and function . This research can provide insights into the molecular mechanisms of diseases and lead to the identification of potential therapeutic targets.

Organic Synthesis

As an N-protected amino acid, Boc-D-homopropargylglycine is a valuable building block in organic synthesis. It can be used to construct complex organic molecules, which are essential in the synthesis of natural products and medicinal compounds .

Analytical Chemistry

In analytical chemistry, particularly amino acid analysis, ®-2-(Boc-amino)-5-hexynoic acid can be used as a standard or reference compound. It helps in the calibration of instruments and ensures the accuracy of amino acid quantification in various samples .

Mechanism of Action

The tert-butyl carbamate becomes protonated . Loss of the tert-butyl cation results in a carbamic acid . Decarboxylation of the carbamic acid results in the free amine . Protonation of amine under the acidic conditions provides the product as the TFA salt .

Safety and Hazards

The safety data sheet for a similar compound, N-BOC-D-Phenylglycine, suggests that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves/clothing/eye protection/face protection, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Future Directions

The synthesis of Boc-D-homopropargylglycine and similar compounds plays a pivotal role in the synthesis of multifunctional targets . As amino functions often occur in this context, issues related to their protection become prominent . This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides . Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .

properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h1,8H,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHIBCOGEUVKGB-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC#C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC#C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10746306
Record name (2R)-2-[(tert-Butoxycarbonyl)amino]hex-5-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(Boc-amino)-5-hexynoic acid

CAS RN

1217464-82-8
Record name (2R)-2-[(tert-Butoxycarbonyl)amino]hex-5-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1217464-82-8
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